Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate, also known as TAK-659, is an organic compound that has garnered significant interest in medicinal chemistry due to its potential as a selective inhibitor of Bruton's tyrosine kinase (BTK). This compound belongs to the class of carbamates and features a complex structure with various functional groups, including tert-butyl, cyanide, and carbamate. Its molecular formula is with a molecular weight of 258.32 g/mol .
The synthesis of tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate involves several multi-step chemical reactions:
The molecular structure of tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate can be represented by its various chemical notations:
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)/t13-/m0/s1
CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N
These representations highlight the compound's complex cyclic structure and functional groups .
The compound has a melting point that can vary based on purity and specific synthesis conditions but generally falls within a typical range for similar compounds. The structural complexity contributes to its unique chemical properties.
Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate participates in various chemical reactions relevant to its function as a BTK inhibitor:
The reactivity profile indicates potential applications in drug design where stability and selectivity are paramount. Further studies are needed to explore its full reactivity spectrum.
Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate inhibits Bruton's tyrosine kinase through competitive inhibition. By mimicking substrates or binding at the active site, it effectively blocks downstream signaling pathways that are vital for B-cell proliferation and survival.
This mechanism has been demonstrated in preclinical studies where the compound showed efficacy in reducing B-cell activation and proliferation in various models .
The physical properties of tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate include:
Physical Properties
Chemical Properties
Characterization techniques such as infrared spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the structure .
Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-y]carbamate has several scientific applications:
The construction of the chiral indene core represents a critical initial step in synthesizing tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate. While detailed protocols for this specific compound are limited in available literature, established methodologies for analogous structures involve catalytic asymmetric hydrogenation of precursor imines or enamines. The stereogenic center at the C1 position of the 2,3-dihydro-1H-indene scaffold must be established with high enantioselectivity to ensure the desired (S)-configuration. Transition metal catalysts featuring chiral ligands (e.g., BINAP-modified ruthenium complexes) have demonstrated efficacy in similar systems for achieving >90% enantiomeric excess (ee). These methods typically proceed through the formation of an enantioenriched amine intermediate, which subsequently undergoes carbamate protection. The 4-cyano substituent is generally introduced prior to the reductive amination step via electrophilic cyanation or palladium-catalyzed cyanation of halogenated precursors, though its presence may influence the stereochemical outcome during asymmetric hydrogenation steps [3] [5].
Carbamate protection of the chiral amine intermediate represents the most extensively documented synthesis step for this target molecule. The (S)-1-amino-4-cyano-2,3-dihydro-1H-indene intermediate undergoes efficient N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane solvent. The reaction is typically conducted at 0°C during reagent addition, followed by gradual warming to room temperature. Triethylamine serves as the preferred base for scavenging the hydrochloride counterion and maintaining reaction alkalinity, with optimized molar ratios of 2.2 equivalents relative to the amine substrate.
Table 1: Optimal Conditions for Boc Protection
Parameter | Specification | Impact on Reaction |
---|---|---|
Solvent | Dichloromethane | High solubility of intermediates |
Temperature | 0°C → 20°C (room temperature) | Controlled exotherm; prevents side reactions |
Base | Triethylamine (2.2 equiv) | Effective HCl scavenging |
Boc₂O Equivalents | 1.1 equiv | Minimizes di-Boc byproduct formation |
Reaction Time | 1.5-2 hours | Complete conversion observed |
This methodology achieves isolated yields of 84% at multi-gram scale, with the crude product requiring purification through activated carbon treatment and recrystallization from ethyl acetate/hexane mixtures. The crystalline product obtained through this process consistently demonstrates >95% chemical purity by HPLC analysis. Critical quality control points include monitoring residual solvents (particularly dichloromethane) and confirming the absence of the deprotected amine starting material. The Boc-protected compound exhibits sufficient stability for storage at 2-8°C under anhydrous conditions for extended periods [2] [9].
Achieving high enantiomeric purity (>99.9% ee) represents a critical quality attribute for pharmaceutical applications of this compound. While asymmetric synthesis remains the preferred route, resolution techniques provide essential alternatives when stereoselective catalysis proves insufficient. The Boc-protected molecule demonstrates excellent resolution characteristics via chiral chromatography using polysaccharide-based stationary phases (e.g., Chiralpak AD-H, AS-H, or OD-H columns). Resolution typically employs normal-phase conditions with ethanol/hexane mobile phases (2.5-5% ethanol). The (S)-enantiomer consistently elutes with a characteristic retention time (tR ≈ 19.4 minutes under specified conditions), allowing for precise separation from the (R)-counterpart.
Table 2: Chiral Resolution Method Comparison
Method | Conditions | Enantiomeric Excess | Throughput Considerations |
---|---|---|---|
Chiral HPLC | 2.5% EtOH/hexanes; PS-based column | >99.9% ee | Low throughput; analytical scale |
Diastereomeric salt | Dibenzoyl-D-tartaric acid in ethanol | 98-99% ee | Medium throughput; recrystallizable |
Enzymatic resolution | Lipase-catalyzed acylation | Not reported | Potential for kinetic resolution |
Crystallization-induced asymmetric transformation represents a promising alternative, exploiting the differential solubility of diastereomeric salts formed with chiral acids such as dibenzoyl-D-tartaric acid. This approach has demonstrated capability to achieve 98-99% ee at pilot scale, though complete baseline separation remains more reliably achieved through preparative chromatography. The molecular rigidity imparted by the fused indane ring system significantly enhances chiral discrimination during resolution processes compared to more flexible analogs [8] [10].
While solution-phase synthesis currently dominates production, solid-phase methodologies offer intriguing potential for continuous manufacturing platforms. The indene scaffold could theoretically be assembled on trityl chloride or Wang resins via nucleophilic attachment at the C1 position, though direct literature evidence for this specific molecule remains limited. Strategic advantages would include simplified purification through filtration and reduced solvent consumption. Critical development areas requiring optimization include:
Current industrial production primarily employs batch processing with demonstrated capability at the 25kg scale (as evidenced by commercial packaging specifications). Process intensification efforts focus on telescoping the amination-protection sequence into a single continuous operation, potentially eliminating the isolation of reactive intermediates. The thermal stability profile (predicted boiling point 411.9±44.0°C) permits concentration operations under reduced pressure without significant decomposition. Final product specifications typically require ≥95% chemical purity (HPLC) and ≥99% chiral purity, with residual solvent limits meeting ICH Q3C guidelines [1] [3] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0